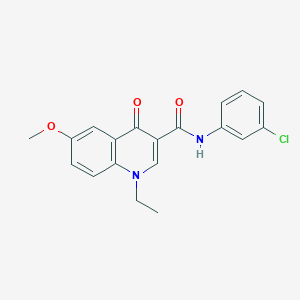

![molecular formula C17H27NO3 B6127050 3-[(di-sec-butylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6127050.png)

3-[(di-sec-butylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(di-sec-butylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, commonly known as DBCO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBCO is a cycloalkyne derivative that possesses a strained alkyne bond, which makes it highly reactive towards biomolecules containing azide groups. This feature has made DBCO a popular tool for bioconjugation and labeling of biomolecules in various applications.

Mécanisme D'action

The mechanism of action of DBCO involves the reaction of its strained alkyne bond with azide groups in biomolecules. This reaction proceeds via a copper-catalyzed click chemistry reaction, forming a stable triazole linkage. The reaction is highly specific and occurs under mild conditions, making it ideal for bioconjugation applications.

Biochemical and physiological effects:

DBCO is a synthetic compound and does not occur naturally in living organisms. Therefore, there are no known biochemical or physiological effects associated with DBCO itself. However, the bioconjugates formed using DBCO can have various effects depending on the biomolecule and the application.

Avantages Et Limitations Des Expériences En Laboratoire

The use of DBCO in bioconjugation offers several advantages over other labeling methods. DBCO is highly specific and can react with azide groups under mild conditions, making it ideal for labeling and imaging of biomolecules in live cells. DBCO also forms stable triazole linkages, which are resistant to hydrolysis and proteolysis. However, DBCO has some limitations, such as the requirement for copper-catalyzed click chemistry and the potential for non-specific labeling if there are other reactive groups present in the biomolecule.

Orientations Futures

There are several future directions for the use of DBCO in scientific research. One area of interest is the development of new bioconjugation strategies using DBCO. Researchers are exploring the use of DBCO in the development of new drug delivery systems and imaging agents. Another area of interest is the optimization of the reaction conditions for DBCO-based bioconjugation, such as the use of catalysts other than copper. Additionally, there is a need for further studies to investigate the safety and toxicity of DBCO and its bioconjugates in vivo.

Méthodes De Synthèse

The synthesis of DBCO involves the reaction of 2-cyclohexenone with di-sec-butylamine in the presence of a Lewis acid catalyst. The resulting product is then treated with phosgene to form the corresponding isocyanate, which is subsequently hydrolyzed to yield DBCO. The synthesis of DBCO is a relatively straightforward process and can be easily scaled up for large-scale production.

Applications De Recherche Scientifique

DBCO has found extensive use in various scientific research applications, particularly in the field of bioconjugation. DBCO can react with azide groups in biomolecules such as proteins, peptides, and nucleic acids, forming a stable triazole linkage. This reaction is highly specific and can occur under mild conditions, making it ideal for labeling and imaging of biomolecules in live cells. DBCO has also been used in the development of drug delivery systems, where it is used to conjugate drugs to targeting molecules for site-specific delivery.

Propriétés

IUPAC Name |

3-[di(butan-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-5-10(3)18(11(4)6-2)16(19)14-12-7-8-13(9-12)15(14)17(20)21/h7-8,10-15H,5-6,9H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIDIKLNUTUYIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C(C)CC)C(=O)C1C2CC(C1C(=O)O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

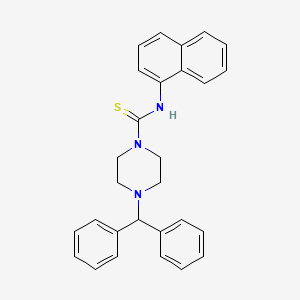

![1,8-dimethyl-2,3,4,5-tetrahydro-1H-azepino[2,3-b]quinolin-6-amine oxalate](/img/structure/B6126985.png)

![2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B6126986.png)

![5-[2-(3-butoxyphenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6126995.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B6127007.png)

![ethyl 2-[({[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B6127011.png)

![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6127023.png)

![2-(4-{4,4-dimethyl-2-[(3-nitrophenyl)amino]-6-oxocyclohex-1-en-1-yl}-4-oxobutyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6127030.png)

![ethyl 2-({[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6127032.png)

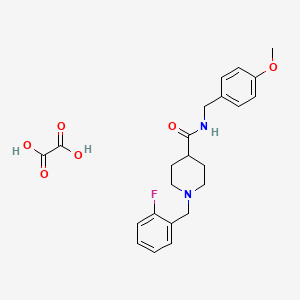

![2-(2-fluorophenoxy)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B6127037.png)

![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6127045.png)